molecular formula C15H17ClN6O B10950204 3-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10950204
M. Wt: 332.79 g/mol
InChI Key: FSWKKKBYDYHDIM-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting 1-ethyl-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Construction of the pyrazolo[1,5-a]pyrimidine core: This step involves cyclization reactions, often using catalysts to facilitate the formation of the fused ring system.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the corresponding acid chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological context, but it often involves modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another compound with a similar fused ring system, known for its biological activities.

    Pyrazolo[4,3-e][1,2,4]triazine: A related compound with different substitution patterns and biological properties.

Uniqueness

3-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H17ClN6O

Molecular Weight

332.79 g/mol

IUPAC Name

3-chloro-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H17ClN6O/c1-4-21-8-11(10(3)19-21)9(2)18-15(23)13-12(16)14-17-6-5-7-22(14)20-13/h5-9H,4H2,1-3H3,(H,18,23)

InChI Key

FSWKKKBYDYHDIM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)C2=NN3C=CC=NC3=C2Cl

Origin of Product

United States

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